molecular formula C13H15NO B178529 6-Methoxy-1,2,3,4-tetrahydrocarbazole CAS No. 13070-45-6

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No.: B178529
CAS No.: 13070-45-6
M. Wt: 201.26 g/mol
InChI Key: LJUKCUCBMZNDOR-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. It is characterized by a tricyclic structure consisting of a five-membered pyrrole ring fused with a benzene ring and a cyclohexane ring. The methoxy group at the 6th position adds to its unique chemical properties. This compound is significant in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.

Biochemical Pathways

The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.

Pharmacokinetics

The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.

Result of Action

The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an arylhydrazone intermediate, which undergoes a sigmatropic rearrangement to yield the tetrahydrocarbazole scaffold .

Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method involves the reaction of 2-methoxy-4-nitrophenylhydrazine with cyclohexanone under microwave irradiation at 100 W and 140°C, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

    Oxidation: Carbazole derivatives.

    Reduction: Various tetrahydrocarbazole derivatives.

    Substitution: Halogenated tetrahydrocarbazoles.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydrocarbazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydrocarbazole
  • 6-Methyl-1,2,3,4-tetrahydrocarbazole
  • 9-Methoxy-1,2,3,4-tetrahydrocarbazole

Comparison: 6-Methoxy-1,2,3,4-tetrahydrocarbazole is unique due to the presence of the methoxy group at the 6th position, which influences its chemical reactivity and biological activity. Compared to other tetrahydrocarbazoles, this compound exhibits distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKCUCBMZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?

A1: The crystal packing of this compound is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.

Q2: How does the structure of this compound differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?

A2: this compound contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. This compound relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in this compound.

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